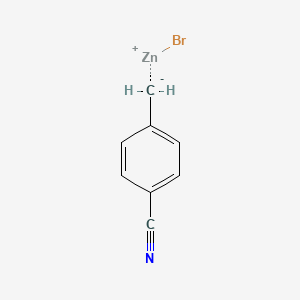

4-Cyanobenzylzinc bromide

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

bromozinc(1+);4-methanidylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.BrH.Zn/c1-7-2-4-8(6-9)5-3-7;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZQOIOPGDXHKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)C#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302895 | |

| Record name | Bromo[(4-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135579-87-2 | |

| Record name | Bromo[(4-cyanophenyl)methyl]zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 Cyanobenzylzinc Bromide

Direct Oxidative Insertion of Zinc into 4-Cyanobenzyl Bromide

The most common and direct method for synthesizing 4-cyanobenzylzinc bromide is through the oxidative insertion of zinc metal into the carbon-bromine bond of 4-cyanobenzyl bromide. vulcanchem.com This process involves the oxidation of elemental zinc and its subsequent insertion into the C-Br bond.

Activation Techniques for Zinc Metal

The efficacy of the oxidative insertion is highly dependent on the reactivity of the zinc. A passivating layer of zinc oxide on commercially available zinc can impede the reaction. Consequently, several activation techniques are employed to enhance its reactivity. nih.gov

Common activation methods include:

Acid Washing: A brief wash with a dilute acid like hydrochloric acid can remove the oxide layer. nih.gov

Chemical Treatment: Reagents such as 1,2-dibromoethane (B42909), trimethylsilyl (B98337) chloride, or iodine are used to activate the zinc surface. nih.govwikipedia.org For instance, 1,2-dibromoethane reacts with zinc to produce ethene and zinc bromide, thereby exposing a fresh reactive surface. wikipedia.orggoogle.com

Rieke Zinc: A highly reactive form of zinc, known as Rieke zinc, is prepared by reducing a zinc salt like zinc chloride with a potent reducing agent such as lithium naphthalenide. This produces a fine, highly active zinc powder that readily undergoes oxidative insertion. nih.govwikipedia.org

Optimization of Reaction Conditions: Solvent Effects and Temperature Control

The selection of an appropriate solvent and careful temperature regulation are critical for the successful synthesis of this compound.

Solvent Effects: Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are commonly used as they solvate the organozinc species, preventing aggregation and precipitation. vulcanchem.com Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) can also be used and may accelerate the reaction. nih.govorganic-chemistry.org The choice of solvent can significantly impact the rate of oxidative insertion and the stability of the resulting organozinc reagent. nih.gov

Temperature Control: The formation of this compound is exothermic. Therefore, precise temperature control is necessary to minimize side reactions, such as Wurtz-type homocoupling. The reaction is often initiated at room temperature and then cooled to maintain a gentle reflux, typically between 25-50°C, to ensure a controlled reaction rate. organic-chemistry.org

| Parameter | Recommended Condition | Rationale |

| Zinc Activator | 1,2-Dibromoethane, Iodine, or TMSCl | Removes the passivating oxide layer and increases the reactive surface area. nih.govwikipedia.org |

| Solvent | Tetrahydrofuran (THF) | Effectively solvates and stabilizes the organozinc reagent. vulcanchem.com |

| Temperature | 25-40 °C | Balances the reaction rate while minimizing undesirable side reactions like homocoupling. |

| Initiation | Gentle heating or use of an initiator | Overcomes the activation energy barrier for the oxidative insertion. |

Mechanistic Pathways of Oxidative Addition in Organozinc Formation

The oxidative addition of zinc to benzyl (B1604629) halides is generally believed to proceed through a radical mechanism. researchgate.net This pathway involves a single-electron transfer (SET) from the zinc surface to the 4-cyanobenzyl bromide, forming a radical anion. This intermediate then fragments to yield a 4-cyanobenzyl radical and a bromide anion. The 4-cyanobenzyl radical subsequently reacts with a zinc radical cation on the metal surface to form the final product. unl.edu This radical mechanism accounts for the formation of the homocoupling byproduct through the dimerization of the intermediate benzyl radicals. researchgate.net

Scalability Considerations for Batch and Continuous Processes

Batch Processes: In a laboratory or industrial batch setting, effective heat management is crucial due to the exothermic nature of the reaction. Efficient stirring to maintain the zinc in suspension and controlled addition of 4-cyanobenzyl bromide are also key to preventing side reactions.

Continuous Processes: For larger-scale production, continuous flow chemistry presents several advantages. researchgate.netnih.gov In this setup, reagents are pumped through a column packed with activated zinc, allowing for better heat and mass transfer, precise reaction time control, and enhanced safety. researchgate.net This can lead to higher yields and a more sustainable manufacturing process. researchgate.net

Transmetalation Strategies for this compound Generation

An alternative synthetic route is the transmetalation of a more reactive organometallic compound with a zinc salt.

Other Metal-Exchange Protocols for Organozinc Synthesis

Beyond the direct insertion of zinc into the carbon-halogen bond of 4-cyanobenzyl bromide, transmetalation, or metal-exchange, offers a viable alternative for the synthesis of organozinc reagents. This strategy typically involves the preparation of a more reactive organometallic species, such as an organolithium or Grignard reagent, which then undergoes a metal exchange with a zinc salt.

This two-step approach can be advantageous as the initial organometallic formation (e.g., Grignard reagent) and the subsequent transmetalation can often be performed under milder conditions than direct zinc insertion. The choice of solvent is crucial, with ethereal solvents like tetrahydrofuran (THF) commonly used to stabilize the organometallic intermediates. However, this method is incompatible with sensitive functional groups that would not tolerate the highly reactive organolithium or organomagnesium precursors. oup.com

A general representation of this process involves:

Formation of an Organomagnesium Reagent: 4-cyanobenzyl bromide reacts with magnesium metal to form 4-cyanobenzylmagnesium bromide.

Transmetalation: The resulting Grignard reagent is then treated with a zinc halide, such as zinc bromide (ZnBr₂), to yield this compound and a magnesium halide salt.

This ligand exchange between a diorganozinc compound and a zinc halide can also produce organozinc halides free from lithium or magnesium salts. ncl.res.in

Emerging and Advanced Synthetic Approaches

To address the limitations of traditional batch synthesis, including safety concerns and scalability, researchers have developed more advanced methods for generating organozinc reagents.

Continuous flow chemistry has emerged as a powerful technique for the on-demand synthesis of organozinc halides. nih.govvapourtec.com This method overcomes many of the drawbacks associated with the instability, exothermicity, and water sensitivity of these reagents. nih.gov In a typical flow setup, a solution of the organic halide, such as 4-cyanobenzyl bromide, is passed through a heated, packed-bed column containing activated metallic zinc. nih.govresearchgate.net

This approach offers several key advantages over traditional batch methods:

Enhanced Safety: The small volume of the reactor minimizes the risk associated with exothermic reactions and the handling of sensitive reagents. researchgate.net

Superior Control: Precise control over reaction parameters like temperature, flow rate, and residence time leads to reproducible results and high yields. nih.govresearchgate.net

Increased Efficiency: Reaction times are often reduced from hours to minutes. researchgate.netacs.org

Scalability: Scaling up production is straightforward by extending the operation time or by using multiple reactors in parallel. acs.org

The organozinc solution generated in the flow system can be used immediately in subsequent reactions, such as Negishi cross-couplings, by coupling the output to a second flow reactor or collecting it for a batch process. nih.govresearchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Scale | Limited by flask size and heat transfer | Easily scalable by continuous operation |

| Heat Management | Often requires careful cooling | Excellent heat dissipation due to high surface-area-to-volume ratio |

| Reproducibility | Can be variable | Highly reproducible due to precise parameter control vapourtec.com |

| Reagent Handling | Involves handling larger quantities of unstable reagents | On-demand generation minimizes handling of sensitive species nih.gov |

Electrochemical synthesis provides a valuable alternative to conventional chemical routes for preparing organozinc compounds. oup.com This method uses an electric current to drive the formation of the carbon-zinc bond under mild conditions. The process typically involves the electrolysis of a solution containing the organic halide and a zinc salt, using a sacrificial zinc anode. google.com

In this setup, the zinc anode is electrochemically oxidized to generate reactive zinc species. These species then react with the organic halide in the solution to form the desired organozinc reagent. oup.com This technique is particularly useful for organic halides that are less reactive or when sensitive functional groups are present, as it can avoid the need for highly activated zinc or more reactive organometallic precursors. oup.com The electrochemical approach is restricted to reactive organic halides like benzyl bromides. oup.com

Key benefits of the electrochemical method include:

Mild Reaction Conditions: Reactions are often performed at room temperature.

High Functional Group Tolerance: Avoids the use of highly basic or nucleophilic reagents like Grignard or organolithium compounds. oup.com

Precise Control: The reaction rate can be finely tuned by adjusting the electric current.

Reactivity Profiles and Mechanistic Investigations of 4 Cyanobenzylzinc Bromide

Fundamental Nucleophilic Reactivity and Chemoselectivity

4-Cyanobenzylzinc bromide exhibits characteristic nucleophilic behavior, enabling it to participate in a variety of carbon-carbon bond-forming reactions. Its reactivity is marked by a notable tolerance for various functional groups, a hallmark of organozinc reagents. The preparation of functionalized benzylic zinc reagents, including those with a cyano moiety, is often mediated by the presence of lithium chloride (LiCl), which facilitates the oxidative addition of zinc dust to the corresponding benzyl (B1604629) bromide and solubilizes the resulting organozinc species. acs.orgacademie-sciences.fr

The fundamental reactivity of this compound is demonstrated in its reactions with a range of electrophiles. These transformations typically proceed efficiently, often in the absence of a catalyst for additions to highly reactive electrophiles like aldehydes. For less reactive electrophiles, transition metal catalysts, particularly copper(I) salts, are employed to facilitate the reaction. acs.org The chemoselectivity of organozinc reagents allows them to react preferentially with more electrophilic sites in a molecule, a feature that is retained in this compound.

Below is a data table summarizing the reactivity of a cyano-substituted benzylic zinc reagent with various electrophiles, showcasing its fundamental nucleophilic character.

| Electrophile | Catalyst/Conditions | Product | Yield (%) |

| 4-Nitrobenzyl bromide | CuCN·2LiCl | 1-Nitro-4-((4-cyanobenzyl)methyl)benzene | 94 |

| 3-Bromo-1-cyclohexene | CuCN·2LiCl | 3-(4-Cyanobenzyl)cyclohex-1-ene | 89 |

| Benzaldehyde | No Catalyst | (4-Cyanophenyl)(phenyl)methanol | 98 |

| Cyclohexenone | CuCN·2LiCl (stoichiometric) | 3-(4-Cyanobenzyl)cyclohexan-1-one | 72 |

| Benzoyl chloride | No Catalyst | (4-Cyanophenyl)(phenyl)methanone | 97 |

This table illustrates the versatility of cyano-functionalized benzylic zinc reagents in forming new carbon-carbon bonds with a variety of electrophilic partners. acs.org

Influence of the Cyano Substituent on Reactivity and Electronic Properties

The presence of a para-cyano group on the benzene ring significantly influences the electronic properties and, consequently, the reactivity of the benzylzinc bromide. The cyano group is a potent electron-withdrawing group through both inductive and resonance effects. This electronic pull deactivates the aromatic ring towards electrophilic substitution but, more importantly for the reactivity of the organometallic reagent, it affects the stability and nucleophilicity of the benzylic carbanion equivalent.

The electron-withdrawing nature of the cyano group is expected to decrease the nucleophilicity of the benzylic carbon in this compound compared to unsubstituted benzylzinc bromide or derivatives with electron-donating groups. This is due to the stabilization of the partial negative charge on the benzylic carbon through resonance delocalization onto the cyano group. While this reduced nucleophilicity might slow down reactions with certain electrophiles, the high functional group tolerance of organozinc reagents remains a significant advantage. organicreactions.org The successful preparation and reaction of benzylic zinc reagents bearing even more sensitive functionalities like esters and ketones underscore this tolerance. acs.org

The following table provides a qualitative comparison of the expected electronic effects of different para-substituents on the reactivity of benzylzinc bromide.

| para-Substituent | Electronic Effect | Expected Nucleophilicity |

| -OCH₃ (Methoxy) | Electron-donating | Increased |

| -CH₃ (Methyl) | Electron-donating | Slightly increased |

| -H (Unsubstituted) | Neutral | Baseline |

| -Cl (Chloro) | Electron-withdrawing | Decreased |

| -CN (Cyano) | Strongly electron-withdrawing | Significantly decreased |

This table provides a comparative overview of how different substituents are predicted to modulate the nucleophilic character of the benzylic carbon in benzylzinc reagents.

Stereochemical and Regiochemical Control in this compound Mediated Reactions

While specific studies on the stereochemical and regiochemical control in reactions of this compound are not extensively detailed in the available literature, general principles of organozinc chemistry can be applied. In reactions with chiral electrophiles, such as chiral aldehydes or ketones, the stereochemical outcome is often governed by the principles of asymmetric induction, such as Cram's rule or the Felkin-Anh model. The diastereoselectivity of such reactions can be influenced by the steric bulk of the reactants and the reaction conditions. Cobalt-catalyzed cross-coupling reactions of substituted cycloalkylzinc reagents have been shown to proceed with high diastereoselectivity, suggesting that with appropriate chiral auxiliaries or catalysts, stereocontrol in reactions involving this compound is achievable.

Regioselectivity becomes a key consideration in reactions with electrophiles possessing multiple reactive sites, such as in allylic substitutions. The reaction of organozinc reagents with allylic halides, often catalyzed by copper, typically proceeds via an SN2' mechanism, leading to the product of allylic rearrangement. However, the exact regiochemical outcome can be influenced by the substitution pattern of the allylic substrate and the nature of the organozinc reagent. For instance, in reactions with unsymmetrically substituted allylic zinc species, high regioselectivity has been observed and can be attributed to kinetic selectivity. nih.gov

Elucidation of Reaction Mechanisms in Key Transformation Pathways

The most prominent reaction pathway for this compound is the palladium-catalyzed Negishi cross-coupling reaction. This reaction provides a powerful method for the formation of C(sp2)-C(sp3) bonds. The generally accepted mechanism for the Negishi coupling involves a catalytic cycle that begins with the oxidative addition of an organic halide to a Pd(0) complex.

The catalytic cycle for the Negishi coupling of this compound with an aryl bromide (Ar-Br) can be outlined as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) intermediate (Ar-Pd-Br).

Transmetalation: The organozinc reagent, this compound, then transmetalates with the Pd(II) complex. The benzyl group is transferred to the palladium center, displacing the bromide and forming a new Pd(II) intermediate with both aryl and benzyl ligands. The zinc halide is released as a byproduct.

Reductive Elimination: The final step is the reductive elimination from the diaryl- or aryl-alkyl-Pd(II) complex, which forms the desired cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

The tolerance of the Negishi coupling to functional groups like nitriles is a significant advantage, allowing for the direct use of substrates like this compound without the need for protecting groups. organic-chemistry.org Mechanistic investigations into similar systems have highlighted the importance of the ligand on the palladium catalyst in promoting the reductive elimination step over undesired side reactions like β-hydride elimination. organic-chemistry.orgmit.edu

Applications of 4 Cyanobenzylzinc Bromide in Complex Organic Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, enabling the formation of C-C bonds by coupling an organometallic reagent with an organic halide or pseudohalide. 4-Cyanobenzylzinc bromide serves as an effective nucleophilic partner in these reactions, primarily due to the well-established reactivity of organozinc reagents.

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for creating C(sp²)–C(sp³) bonds. This compound has been successfully employed as a coupling partner in these reactions. The reaction tolerates a wide array of functional groups, including the nitrile moiety present in this compound. nih.gov

The general applicability of Negishi coupling extends to a variety of aryl and heteroaryl bromides and chlorides. nih.govpitt.edu For instance, cobalt-catalyzed Negishi cross-coupling of this compound has been demonstrated with aryl iodides and bromides, highlighting its versatility. nih.gov The reaction conditions can be tuned to achieve high yields and selectivity. For example, in palladium-catalyzed systems, the use of specific ligands is crucial for promoting the desired reductive elimination step over undesired side reactions like β-hydride elimination. nih.govmit.edu

The scope of coupling partners for organozinc reagents like this compound is broad, encompassing sterically hindered, electron-deficient, and heteroaromatic aryl halides. pitt.edu This makes the Negishi coupling a reliable method for synthesizing complex diarylmethane structures bearing a cyano group.

Palladium complexes are the most extensively used catalysts for Negishi cross-coupling reactions involving organozinc reagents. nih.gov The catalytic cycle typically involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organic group from zinc to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov

The success of palladium-catalyzed Negishi couplings often hinges on the choice of ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity, thereby affecting reaction efficiency, substrate scope, and functional group tolerance.

For the coupling of benzylic and other sp³-hybridized organozinc reagents, biarylphosphine ligands have proven to be particularly effective. organic-chemistry.org A study by Buchwald and colleagues demonstrated that the ligand CPhos, when used with Pd(OAc)₂, effectively promotes the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated chlorides. nih.govmit.edu This catalyst system showed excellent tolerance for functional groups, including nitriles. nih.gov The superiority of CPhos over other ligands like SPhos, RuPhos, and XPhos was demonstrated in terms of product yield and selectivity. organic-chemistry.org

The optimization of the catalyst system can also involve the use of additives. For example, tetraalkylammonium halides can be used as stabilizers for palladium nanoparticles, which can act as the active catalytic species in some cross-coupling reactions. nih.gov

Table 1: Effect of Ligand on Palladium-Catalyzed Negishi Coupling

| Ligand | Palladium Precursor | Substrates | Yield | Reference |

| CPhos | Pd(OAc)₂ | Isopropylzinc bromide + 2-Bromobenzonitrile | High | mit.edu |

| Tedicyp | [Pd(C₃H₅)Cl]₂ | Alkylzinc bromides + Aryl bromides | Good | nih.gov |

| PPh₃ | PdCl₂ | Benzyltrimethylammonium salt + 4-Cyanophenyl boronic acid | Good | researchgate.net |

This table is illustrative and compiles data from various palladium-catalyzed reactions to show the importance of ligand choice.

A primary application of the cross-coupling of this compound is the synthesis of substituted diarylmethanes. nih.govnih.gov Diarylmethanes are prevalent structural motifs in many biologically active molecules and pharmaceutical compounds. nih.govresearchgate.net

The palladium-catalyzed Negishi reaction provides a direct and efficient route to unsymmetrical diarylmethanes. nih.gov By coupling this compound with various aryl or heteroaryl halides, a diverse library of 4-(arylmethyl)benzonitriles can be readily accessed. This methodology offers significant advantages, including mild reaction conditions and high functional group tolerance. nih.gov For example, an "on water" protocol has been developed where the organozinc reagent is generated in situ from the corresponding benzyl (B1604629) halide and zinc metal, followed by a palladium-catalyzed cross-coupling with an aryl halide to form the diarylmethane at room temperature. nih.gov

While palladium has historically dominated the field of cross-coupling, nickel-based catalysts have emerged as powerful and often more cost-effective alternatives. rsc.org Nickel catalysts can effectively couple benzylic zinc reagents with a range of aryl halides, including the less reactive but more abundant aryl chlorides. organic-chemistry.orgresearchgate.net

The mechanism of nickel-catalyzed cross-coupling can differ from that of palladium, sometimes involving radical pathways or different oxidation states of the metal, such as Ni(I)/Ni(III) cycles. squarespace.com These alternative mechanistic pathways can expand the scope of possible transformations. squarespace.com

Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents, including this compound, have been shown to be effective with aromatic bromides, chlorides, and even tosylates. researchgate.net Catalyst systems such as Ni(acac)₂ with PPh₃ have been successfully employed. researchgate.net

The scope of nickel catalysis is broad, but it also has limitations. For instance, sterically hindered substrates may require higher catalyst loadings. nih.gov The choice of ligand is also critical in nickel catalysis, with bidentate and monodentate phosphines and N-heterocyclic carbenes (NHCs) being common for two-electron redox pathways, while bidentate and tridentate nitrogen-based ligands are often used in reactions proceeding through radical pathways. squarespace.com

One of the key advantages of nickel is its ability to activate C–O bonds, which are generally less reactive than C–X (halide) bonds, although this has been more extensively studied for palladium systems as well. rsc.org However, a limitation can be the potential for side reactions. For example, in some nickel-catalyzed homocoupling reactions of aryl halides, the formation of polymeric byproducts has been observed. nih.gov Despite these challenges, nickel catalysis remains a valuable and complementary approach to palladium for the application of this compound in the synthesis of complex organic molecules.

Copper-Mediated and Copper-Catalyzed Transformations

Additions to Carbonyl Compounds and Derivatives

Organozinc reagents, including this compound, are effective nucleophiles for addition to the electrophilic carbon of carbonyl groups in aldehydes and ketones. This reaction, often referred to as a Reformatsky-type reaction when an α-halo ester is used to generate the organozinc in situ, results in the formation of a new carbon-carbon bond and a secondary or tertiary alcohol upon workup.

The reaction of this compound with an aldehyde yields a secondary alcohol, while its reaction with a ketone produces a tertiary alcohol. The moderate reactivity of organozinc reagents compared to Grignard or organolithium reagents offers the advantage of higher chemoselectivity, particularly in the presence of other sensitive functional groups like esters. The cyano group in this compound is generally compatible with these reaction conditions.

General Reaction Scheme:

4-NC-C₆H₄-CH₂-ZnBr + R-CHO → [Intermediate alkoxide]

[Intermediate alkoxide] + H₃O⁺ → 4-NC-C₆H₄-CH₂(CH(OH)R)

| Carbonyl Compound | Product |

| Benzaldehyde | 1-(4-cyanophenyl)-2-phenylethan-1-ol |

| Acetone | 2-(4-cyanophenyl)-1-methylethan-1-ol |

| Cyclohexanone | 1-(4-cyanobenzyl)cyclohexan-1-ol |

This is an interactive data table illustrating products from the nucleophilic addition to aldehydes and ketones.

The reaction of organometallic reagents with carbon dioxide (CO₂) is a fundamental method for the synthesis of carboxylic acids. This compound can undergo carboxylation by reacting with CO₂ to form the corresponding zinc carboxylate, which upon acidic workup, yields 2-(4-cyanophenyl)acetic acid. This transformation provides a direct route to introduce a carboxylic acid moiety.

The process typically involves bubbling CO₂ gas through a solution of the organozinc reagent or carrying out the reaction under a CO₂ atmosphere. The use of flow chemistry can enhance the efficiency of gas-liquid reactions like this carboxylation. This method is a valuable tool for the synthesis of arylacetic acid derivatives, which are important intermediates in the pharmaceutical industry. nih.gov

Reaction Scheme:

4-NC-C₆H₄-CH₂-ZnBr + CO₂ → 4-NC-C₆H₄-CH₂-CO₂-ZnBr

4-NC-C₆H₄-CH₂-CO₂-ZnBr + H₃O⁺ → 4-NC-C₆H₄-CH₂-COOH

This reaction provides a straightforward and atom-economical route to 2-(4-cyanophenyl)acetic acid, a valuable building block in organic synthesis.

Stereoselective Control in Carbonyl Additions

The addition of organozinc reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Achieving stereocontrol in these additions is crucial for the synthesis of enantiomerically pure or enriched chiral alcohols. While specific studies focusing exclusively on the stereoselective additions of this compound are not extensively detailed in readily available literature, the principles governing such reactions with benzylzinc halides are well-established and directly applicable. Stereocontrol can be achieved through two primary strategies: substrate control and reagent control.

In substrate-controlled additions, a chiral carbonyl compound directs the incoming nucleophile to one of its two diastereotopic faces. The inherent stereochemistry of the substrate, often in conjunction with chelation effects (Cram's chelate model), dictates the stereochemical outcome of the product.

Reagent-controlled additions offer a more versatile approach, where an external chiral source, typically a chiral ligand, coordinates to the zinc atom, creating a chiral environment that biases the addition to a prochiral carbonyl substrate. Bifunctional organocatalysts, which can cooperatively activate both the nucleophile and the electrophile, have shown significant promise in asymmetric synthesis. nih.gov For instance, chiral amino alcohols, diols, and phosphoramidites have been successfully employed to induce high levels of enantioselectivity in the addition of organozinc reagents to aldehydes and ketones. The development of efficient catalytic asymmetric methods allows for the production of a wide array of chiral compounds from achiral starting materials. beilstein-journals.orgd-nb.info

The table below illustrates representative examples of catalyst systems used to achieve stereocontrol in the addition of organometallic reagents to carbonyls, a strategy applicable to this compound.

Table 1: Examples of Chiral Catalysts for Asymmetric Carbonyl Additions

| Catalyst/Ligand Type | Carbonyl Substrate | Nucleophile Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Amino Alcohols | Aromatic Aldehydes | Dialkylzinc | >95% |

| BINOL Derivatives | Aliphatic Aldehydes | Arylzinc | 80-98% |

| Phosphoramidites | Enones | Dialkylzinc | >90% |

Reactions with Imines and Related Electrophiles

The addition of organometallic reagents to imines and their derivatives provides a direct route to amines, which are fundamental building blocks in pharmaceuticals and agrochemicals. This compound, as a moderately reactive organometallic nucleophile, can effectively add across the carbon-nitrogen double bond of imines.

The organometallic Mannich reaction is a powerful multicomponent reaction (MCR) for the synthesis of α-branched amines. beilstein-journals.orgnih.gov This one-pot process typically involves an aldehyde, an amine, and an organometallic reagent. The aldehyde and amine first combine to form an imine or, under acidic conditions, an iminium ion, which is then attacked by the organometallic nucleophile. This compound is well-suited for this role.

The reaction sequence involves the in situ generation of an electrophilic iminium species from an aldehyde and a secondary amine, which is then intercepted by the this compound nucleophile. This three-component coupling is highly convergent and atom-economical. nih.gov The use of organozinc reagents is particularly advantageous due to their functional group tolerance. The scope of this reaction is broad, accommodating various aromatic aldehydes and secondary amines. beilstein-journals.orgnih.gov For example, the synthesis of the antiplatelet agent clopidogrel has been achieved through a Mannich-like multicomponent synthesis involving an organozinc reagent. nih.gov

The synthesis of α-aminonitriles is another important transformation related to imine chemistry. researchgate.net While this typically involves the addition of a cyanide source to an imine (the Strecker reaction), organometallic reagents can be used in related pathways to construct complex amine structures. mdpi.comorganic-chemistry.org

The following table summarizes the scope of Mannich-type reactions involving various organozinc reagents, aldehydes, and amines, illustrating the general utility of this method.

Table 2: Examples of Multicomponent Mannich-Type Reactions with Organozinc Reagents

| Organozinc Reagent | Aldehyde | Amine | Product | Yield | Reference |

|---|---|---|---|---|---|

| Secondary Benzylzinc | Aromatic Aldehyde | Piperidine | α,β-Disubstituted β-Arylethylamine | 13-79% | researchgate.net |

| Alkylzinc Bromide | Aromatic Aldehyde | Secondary Amine | α-Branched Amine | Good | beilstein-journals.orgnih.gov |

| 2-Chlorophenylzinc Bromide | Methyl Glyoxylate | Tetrahydrothienopyridine | Clopidogrel Precursor | N/A | nih.gov |

Conjugate Additions to Unsaturated Systems

Conjugate addition, or Michael addition, is a key reaction for forming carbon-carbon bonds by adding a nucleophile to the β-position of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgorganic-chemistry.orglibretexts.org Organozinc reagents, being relatively soft nucleophiles, generally favor 1,4-addition over direct 1,2-addition to the carbonyl group, especially when used in the form of organocuprates (Gilman reagents) or in the presence of copper catalysts.

The reaction of this compound with a Michael acceptor, such as an enone, enal, or unsaturated nitrile, would proceed via nucleophilic attack at the β-carbon to generate a zinc enolate intermediate. libretexts.org Subsequent protonation during aqueous workup yields the 1,4-adduct. This method is highly valuable for the construction of complex molecular frameworks, as the resulting enolate can be trapped with other electrophiles in tandem reaction sequences. masterorganicchemistry.com

The efficiency and regioselectivity (1,4- vs. 1,2-addition) can be influenced by factors such as the solvent, temperature, and the presence of Lewis acid additives. The Michael addition is a thermodynamically controlled process, widely used for the mild formation of C-C bonds. wikipedia.orgorganic-chemistry.org

Table 3: Michael Acceptors and Donors in Conjugate Addition Reactions

| Michael Donor Type | Michael Acceptor Type | Resulting Product Structure |

|---|---|---|

| Organozinc Reagent | α,β-Unsaturated Ketone | γ-Substituted Ketone |

| Organozinc Reagent | α,β-Unsaturated Ester | γ-Substituted Ester |

| Organozinc Reagent | α,β-Unsaturated Nitrile | γ-Substituted Nitrile |

Ring-Opening Reactions with Cyclic Electrophiles

Epoxides are valuable three-membered cyclic ethers that serve as versatile electrophiles in organic synthesis. Their high ring strain allows them to undergo ring-opening reactions with a wide range of nucleophiles, including organozinc reagents like this compound. chemistrysteps.comechemi.com This reaction provides a powerful method for the stereospecific synthesis of β-substituted alcohols.

The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond. libretexts.orgpressbooks.pub This backside attack results in an inversion of stereochemistry at the point of attack, affording a trans-configured product from a cyclic epoxide. In the case of unsymmetrical epoxides, the regioselectivity of the attack is typically at the less sterically hindered carbon atom under the neutral or basic conditions characteristic of organozinc reactions. pressbooks.pub

A particularly elegant application of this chemistry is the catalytic asymmetric ring-opening of meso-epoxides. In this process, a chiral catalyst differentiates between the two enantiotopic carbons of the meso-epoxide, guiding the nucleophilic attack of the organozinc reagent to one side preferentially. beilstein-journals.orgresearchgate.net This desymmetrization strategy is a highly efficient way to generate chiral β-hydroxy compounds from achiral starting materials. d-nb.infonih.govresearchgate.net Chiral salen complexes and phosphine oxides are among the catalysts that have been successfully employed for such transformations. researchgate.netnih.gov

Table 4: Regio- and Stereochemical Outcomes of Epoxide Ring-Opening

| Epoxide Type | Nucleophile | Conditions | Key Outcome |

|---|---|---|---|

| Symmetrical | Organozinc Reagent | Neutral | β-Functionalized Alcohol |

| Unsymmetrical | Organozinc Reagent | Neutral | Attack at less hindered carbon (SN2) pressbooks.pub |

| Cyclic | Organozinc Reagent | Neutral | trans-Diol derivative (inversion) libretexts.org |

Utilization in Multi-Component and Tandem Reaction Sequences

The utility of this compound is significantly enhanced when it is incorporated into multi-component (MCR) or tandem (cascade) reactions. These strategies offer remarkable efficiency by constructing complex molecules in a single synthetic operation, thereby reducing waste, saving time, and avoiding the isolation of intermediates. nih.govrsc.org

As previously discussed (Section 4.3.1), the Mannich reaction is a classic example of an MCR where this compound can act as the nucleophilic component, reacting with an amine and an aldehyde in one pot to generate a complex amine product. beilstein-journals.orgnih.govresearchgate.net The convergence and high bond-forming index of MCRs make them exceptionally powerful tools in medicinal and discovery chemistry. nih.govresearchgate.net

Tandem reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially in a single pot without the addition of further reagents. rsc.org An initial reaction involving this compound can generate an intermediate that is poised to undergo a subsequent, spontaneous reaction. For example:

Michael Addition-Cyclization: A conjugate addition of this compound to a Michael acceptor could be followed by an intramolecular aldol or Claisen-type cyclization if the substrate is appropriately designed.

Blaise Reaction-Acylation: While the Blaise reaction involves the addition of an organozinc reagent derived from an α-bromoester to a nitrile, similar tandem principles can apply. An intermediate zinc species formed from one reaction can be trapped by another electrophile in the same pot. rsc.org

Cascade Synthesis: A cascade reaction can be initiated by the addition of this compound. For instance, the ring-opening of a specifically designed epoxide could trigger a subsequent cyclization or rearrangement, leading to a significant increase in molecular complexity. dntb.gov.uascispace.com

These advanced synthetic strategies leverage the reactivity of organozinc reagents to build intricate molecular architectures with high levels of efficiency and control.

Analytical and Spectroscopic Characterization Techniques for 4 Cyanobenzylzinc Bromide and Its Derived Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 4-Cyanobenzylzinc bromide in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.

The formation of the organozinc reagent from 4-Cyanobenzyl bromide results in characteristic shifts in the NMR spectra. The benzylic protons (CH₂) and the adjacent quaternary carbon (C-CH₂), which are directly affected by the insertion of zinc, show the most significant changes. In ¹H NMR, the methylene protons, typically found around 4.5 ppm in the starting bromide, are expected to shift upfield upon formation of the C-Zn bond, reflecting the increased electron density at the benzylic position. The aromatic protons also experience slight shifts due to the change in the electronic nature of the benzylic substituent.

In ¹³C NMR spectroscopy, the benzylic carbon signal undergoes a substantial upfield shift, which is indicative of the formation of the carbon-metal bond. The quaternary aromatic carbon attached to the benzylic group, as well as the carbon of the nitrile group, also exhibit shifts, albeit to a lesser extent. It is important to note that the spectra of organozinc reagents in solution can be complex due to the Schlenk equilibrium, where the reagent may exist as a mixture of the organozinc halide (RZnX) and the diorganozinc species (R₂Zn), along with solvent complexes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in THF-d₈ Predicted shifts are based on typical values for benzylic organozinc compounds compared to the starting bromide.

| Atom | 4-Cyanobenzyl bromide (Starting Material) | This compound (Product) |

| ¹H NMR | ||

| CH₂ (Benzylic) | ~ 4.5 ppm (s, 2H) | Upfield shift expected |

| Aromatic H | ~ 7.5-7.7 ppm (m, 4H) | Minor shifts expected |

| ¹³C NMR | ||

| CH₂ (Benzylic) | ~ 32 ppm | Significant upfield shift expected |

| Aromatic C (ipso-CH₂) | ~ 143 ppm | Shift expected |

| Aromatic C (ipso-CN) | ~ 112 ppm | Minor shift expected |

| Aromatic CH | ~ 129-133 ppm | Minor shifts expected |

| CN (Nitrile) | ~ 118 ppm | Minor shift expected |

This is an interactive table. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound. Due to the reactivity of organozinc compounds, soft ionization techniques such as Electrospray Ionization (ESI) are often used. rsc.org ESI-MS allows for the analysis of solvated complexes and can provide insight into the species present in solution. nih.gov

The analysis would be expected to show a molecular ion peak corresponding to the [C₈H₆NZnBr]⁺ species. A key feature of the mass spectrum will be the characteristic isotopic pattern resulting from the natural abundance of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) and bromine (⁷⁹Br, ⁸¹Br) isotopes. This complex isotopic signature provides definitive evidence for the presence of both elements in the ion.

Tandem MS (MS/MS) experiments can be performed to probe the structure through collision-induced dissociation (CID). rsc.org Fragmentation of the parent ion would likely involve the cleavage of the most labile bonds. wikipedia.org Expected fragmentation pathways include:

Loss of the bromine radical (•Br).

Loss of a zinc bromide radical (•ZnBr).

Cleavage of the C-Zn bond to generate the 4-cyanobenzyl cation ([C₈H₆N]⁺).

These fragmentation patterns help to confirm the connectivity of the atoms within the molecule. libretexts.orgmiamioh.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in this compound and confirming the persistence of the nitrile group upon formation of the organometallic reagent.

The most prominent feature in the IR and Raman spectra is the stretching vibration of the nitrile group (C≡N). For aromatic nitriles, this band typically appears as a sharp, intense absorption in the region of 2240–2220 cm⁻¹. spectroscopyonline.com The position and intensity of this peak are sensitive to the electronic environment, but it is expected to remain largely intact after the reaction, confirming that the nitrile functionality does not participate in the zinc insertion. rasayanjournal.co.in

Other characteristic bands include:

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C stretch: Medium to weak bands in the 1600–1450 cm⁻¹ region.

CH₂ bending modes: Found around 1450 cm⁻¹.

C-Zn stretch: Expected at low frequencies (typically below 600 cm⁻¹), which may be difficult to observe with standard IR spectrometers but can sometimes be detected by Raman spectroscopy.

Comparing the spectrum of the product with that of the starting material, 4-cyanobenzyl bromide, the disappearance of the C-Br stretching vibration (typically found in the 600-500 cm⁻¹ range) would be an indicator of a successful reaction. missouri.edu

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretch | 2240–2220 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100–3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1600–1450 | Medium to Weak |

| CH₂ | Bend | ~1450 | Medium |

| C-Zn | Stretch | < 600 | Weak |

This is an interactive table. Click on the headers to sort the data.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of the starting materials and products, as well as for monitoring the progress of reactions involving this compound.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. The high temperatures of the GC inlet would cause decomposition. However, GC analysis is frequently used to monitor reactions where the organozinc reagent is a reactant. uni-muenchen.de By taking aliquots from the reaction mixture, quenching them, and analyzing the organic products, the consumption of starting materials and the formation of products can be quantified.

High-Performance Liquid Chromatography (HPLC) is more suitable for monitoring the progress of reactions involving organozinc reagents in real-time or after quenching. acs.org Reverse-phase HPLC can be used to separate the nonpolar organic starting materials (e.g., aryl halides) from the more polar coupled products. This allows for the determination of reaction conversion and yield.

Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique for monitoring the progress of a chemical reaction. ncl.res.inlibretexts.org When this compound is used in a cross-coupling reaction, TLC can be used to track the disappearance of the starting electrophile (e.g., an aryl halide) and the appearance of the new, often more nonpolar, product spot. msu.edu

A typical TLC monitoring setup involves three lanes:

Starting Material Lane: A spot of the initial electrophile.

Co-spot Lane: A spot of the starting material with the reaction mixture spotted on top. rochester.edu

Reaction Mixture Lane: A spot of an aliquot taken from the reaction.

As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot for the product will appear. The reaction is considered complete when the starting material spot is no longer visible in the reaction lane. It is important to note that the highly polar and reactive organozinc reagent itself will typically decompose on the silica gel plate at the baseline and is not directly observed. reddit.com

Elemental Analysis and Titration Methods for Concentration Determination

Accurate determination of the concentration of the this compound solution is crucial for stoichiometric control in subsequent reactions.

Elemental Analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a purified, solid sample. For organometallic compounds, this analysis can be challenging due to their sensitivity to air and moisture but is the definitive method for confirming the empirical formula of a stable, isolated product.

Titration is the most common and practical method for determining the molarity of organozinc reagent solutions. Iodometric titration is a reliable technique for this purpose. youtube.com The procedure involves reacting an aliquot of the organozinc solution with a standardized solution of iodine (I₂) in an inert solvent like THF. The organozinc compound quantitatively reacts with iodine. The endpoint is reached when all the organozinc reagent has been consumed, indicated by the persistence of the brown color of iodine. This method is quick, straightforward, and provides an accurate measure of the concentration of the active organometallic species in the solution. eusalt.com

Synthesis of Precursors: 4 Cyanobenzyl Bromide

Methods for the Bromination of 4-Cyanotoluene

The conversion of 4-cyanotoluene to 4-cyanobenzyl bromide involves a benzylic bromination reaction, which targets the methyl group attached to the benzene ring. This transformation is typically accomplished through free-radical substitution.

A prevalent method for this process is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in a nonpolar solvent, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) echemi.comlibretexts.orgmasterorganicchemistry.com. The reaction is initiated by a radical initiator, like benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or by UV irradiation google.com. The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br₂), which favors the desired radical substitution over electrophilic addition to the aromatic ring libretexts.orgmasterorganicchemistry.comchadsprep.com.

One documented procedure involves refluxing a mixture of 4-cyanotoluene, NBS, and a catalytic amount of benzoyl peroxide in chloroform for 24 hours. Following the reaction, the solvent is evaporated, and the product is isolated through extraction and washing, resulting in a high yield of 4-cyanobenzyl bromide echemi.com. The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance, making this position susceptible to radical halogenation libretexts.org.

Direct bromination using molecular bromine (Br₂) is another approach, often performed at elevated temperatures (thermally induced) without the need for a separate initiator google.comgoogleapis.com. However, this method can be less selective and may require careful control of reaction conditions to minimize side reactions, such as bromination of the aromatic ring google.com. Controlling the illumination with visible light can be critical for achieving high yield and selectivity in these types of brominations lookchem.com.

| Brominating Agent | Initiator/Condition | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Chloroform | 92% | echemi.com |

| Bromine (Br₂) | Thermal (100-170°C) | None (Neat) | High | google.comgoogleapis.com |

| N-Bromosuccinimide (NBS) | Radical Initiator/UV Light | Carbon Tetrachloride | General Method | libretexts.orgmasterorganicchemistry.com |

Preparation from 4-Cyanobenzyl Alcohol

An alternative and efficient route to 4-cyanobenzyl bromide starts from 4-cyanobenzyl alcohol. This conversion is a nucleophilic substitution reaction where the hydroxyl group (-OH) of the alcohol is replaced by a bromide ion.

A common and effective reagent for this transformation is phosphorus tribromide (PBr₃) chegg.commasterorganicchemistry.com. The reaction mechanism involves the alcohol's oxygen atom attacking the phosphorus atom of PBr₃, which converts the hydroxyl group into a good leaving group. A bromide ion, displaced from the phosphorus, then attacks the benzylic carbon in an Sₙ2 reaction, resulting in an inversion of configuration and formation of the desired benzyl (B1604629) bromide masterorganicchemistry.com. This method is generally mild and avoids the potential for carbocation rearrangements masterorganicchemistry.com.

Another widely used method involves treating 4-cyanobenzyl alcohol with hydrobromic acid (HBr) google.comsciencemadness.org. This reaction can be carried out using concentrated aqueous HBr (e.g., 48%) or a solution of HBr in acetic acid google.com. The reaction typically involves heating the mixture under reflux in a suitable solvent. A Korean patent describes a high-yield process where 4-cyanobenzyl alcohol is refluxed with 48% aqueous HBr in n-hexane for two hours, achieving a 92% yield after purification by recrystallization from methanol google.com. The patent highlights this method as being simple, safe, and economical compared to routes starting from 4-cyanotoluene google.com.

| Reagent | Solvent | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|

| 48% Hydrobromic Acid (HBr) | n-Hexane | 2 hours (reflux) | 92% | google.com |

| 48% Hydrobromic Acid (HBr) | Isopropanol | 3 hours (reflux) | 92% | google.com |

| 48% Hydrobromic Acid (HBr) | Acetone | 6 hours (reflux) | 83% | google.com |

| 33% HBr in Acetic Acid | Acetone | 4 hours (reflux) | 78% | google.com |

| Phosphorus Tribromide (PBr₃) | Dichloromethane (DCM) | 1 hour (0°C) | General Method | reddit.com |

Optimization of Reaction Conditions and Yields for Precursor Synthesis

Optimizing the synthesis of 4-cyanobenzyl bromide is crucial for industrial applications to ensure high purity, high yield, and cost-effectiveness.

For the bromination of 4-cyanotoluene, optimization focuses on controlling the selectivity of the free-radical reaction. The choice of solvent is important; supercritical carbon dioxide has been explored as an environmentally benign alternative to chlorinated solvents like carbon tetrachloride for NBS brominations, demonstrating high yields and minimized side products nih.gov. For thermal bromination with Br₂, reaction parameters such as temperature and bromine addition rate are critical. Temperatures are typically maintained between 100°C and 170°C, and the bromine is often introduced as a gas dispersed within the liquid organic phase to prevent localized high concentrations, which could lead to unwanted side reactions googleapis.com.

In the synthesis from 4-cyanobenzyl alcohol, optimization often involves the choice of brominating agent and solvent. The use of HBr is considered economically advantageous google.com. A patent study demonstrates the impact of the solvent on yield and reaction time when using 48% HBr; n-hexane and isopropanol both provided a 92% yield, but n-hexane required a shorter reflux time (2 hours vs. 3 hours) google.com. Acetone as a solvent resulted in a lower yield (83%) and a significantly longer reaction time (6 hours) google.com. The reaction temperature is also a key parameter, with a preferred range of 20°C to 150°C. Temperatures below 20°C lead to slow reaction rates, while temperatures above 150°C can increase impurities and lower the yield google.com.

When using PBr₃, yields can be affected by the stoichiometry of the reagents. While a 1:1 equivalent ratio of alcohol to PBr₃ might be used, only one-third of the bromine atoms are initially available for the primary substitution. Using a slight excess of PBr₃ and controlling the temperature (e.g., starting at low temperatures like -78°C and slowly warming to room temperature) can lead to cleaner reactions and higher yields, often exceeding 90% reddit.com. This is because side reactions, such as the formation of phosphite esters, can be minimized under optimized conditions reddit.com.

Future Perspectives and Emerging Research Directions for 4 Cyanobenzylzinc Bromide Chemistry

Development of Novel Catalytic Systems and Ligand Architectures

The advancement of cross-coupling reactions involving 4-cyanobenzylzinc bromide is intrinsically linked to the development of more efficient and sustainable catalytic systems. While palladium-based catalysts have been traditionally employed for Negishi cross-coupling reactions, recent research has focused on exploring catalysts based on more earth-abundant and less expensive first-row transition metals.

A notable development is the use of cobalt-based catalysts for the Negishi cross-coupling of various benzylzinc bromides, including this compound, with aryl halides. researchgate.net A simple and commercially available anhydrous cobalt(II) bromide (CoBr₂) in dimethylacetamide (DMAc) has been shown to effectively catalyze the synthesis of diarylmethanes with excellent selectivity. researchgate.net This move away from palladium represents a significant step towards more sustainable chemical processes.

Future research in this area will likely focus on:

Expanding the Scope of First-Row Transition Metal Catalysts: Investigating other metals like iron, nickel, and copper for their ability to catalyze reactions with this compound, potentially offering different reactivity profiles and selectivities.

Design of Novel Ligands: The development of sophisticated ligand architectures for these base metals can enhance catalytic activity, improve functional group tolerance, and potentially enable challenging cross-coupling reactions that are currently not feasible.

Photoredox and Dual Catalysis: Exploring the use of light-mediated photoredox catalysis in conjunction with transition metal catalysis could open up new reaction pathways for this compound, allowing for transformations under milder conditions.

Exploration of Asymmetric Synthesis Applications

A significant frontier in the chemistry of this compound is its application in asymmetric synthesis to generate enantioenriched molecules. Currently, there is a notable gap in the literature regarding the direct use of this compound in enantioselective carbon-carbon bond-forming reactions. While asymmetric Negishi cross-couplings of racemic secondary benzylic halides with organozinc reagents have been reported, the development of chiral catalytic systems that can control the stereochemistry of the coupling of achiral this compound with prochiral electrophiles remains an underexplored area. organic-chemistry.org

Future research directions should include:

Development of Chiral Ligands for Asymmetric Negishi Coupling: The design of novel chiral ligands for palladium or nickel catalysts that can induce high enantioselectivity in the reaction of this compound with suitable electrophiles, such as imines or carbonyls, is a key objective.

Enantioselective Addition to Carbonyls and Imines: Exploring the use of chiral catalysts to mediate the enantioselective addition of this compound to aldehydes, ketones, and imines would provide access to valuable chiral secondary and tertiary alcohols and amines.

Kinetic Resolution: Investigating the kinetic resolution of racemic electrophiles using a chiral catalyst and a sub-stoichiometric amount of this compound could be another viable strategy for accessing enantioenriched products.

The successful development of such asymmetric methodologies would significantly enhance the synthetic value of this compound, making it a powerful tool for the synthesis of chiral pharmaceuticals and other fine chemicals.

Integration into Chemo- and Regioselective Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. beilstein-journals.org The integration of this compound into such reaction sequences is a promising area for future exploration.

While current applications have predominantly focused on single cross-coupling steps, the functional group tolerance of the organozinc reagent makes it an ideal candidate for more elaborate transformations. Future research could focus on designing cascade sequences where an initial Negishi cross-coupling involving this compound is followed by one or more subsequent bond-forming events.

Potential cascade reaction strategies include:

Coupling-Cyclization Sequences: Designing substrates that, after the initial cross-coupling with this compound, can undergo an intramolecular cyclization to form heterocyclic or carbocyclic ring systems.

Multi-component Reactions: Developing one-pot, multi-component reactions where this compound, an electrophile, and a third reactive partner are combined to generate complex products in a single step.

Sequential Cross-Coupling: Utilizing substrates with multiple reactive sites to perform a chemo- or regioselective cross-coupling with this compound, followed by a subsequent, different cross-coupling reaction at another position.

The development of such cascade reactions would represent a significant advance in synthetic efficiency, allowing for the streamlined synthesis of complex molecules.

Mechanistic Computational Studies for Deeper Understanding of Reactivity

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Computational studies, such as those employing Density Functional Theory (DFT), can provide invaluable insights into the energetics of different reaction pathways, the structures of key intermediates and transition states, and the role of the catalyst and ligands.

For the cobalt-catalyzed Negishi cross-coupling of benzylzinc bromides, computational studies have suggested that the reaction preferentially proceeds through a triplet pathway rather than a singlet pathway. researchgate.net This type of insight is vital for understanding the unique reactivity of first-row transition metal catalysts.

Future computational work could focus on:

Detailed Mechanistic Pathways: Elucidating the detailed step-by-step mechanism of the oxidative addition, transmetalation, and reductive elimination steps in various catalytic systems.

Ligand Effects: Modeling the influence of different ligand architectures on the catalytic cycle to rationally design more effective ligands.

Reactivity and Selectivity: Predicting the reactivity of this compound with different electrophiles and explaining the origins of chemo-, regio-, and stereoselectivity.

Solvent Effects: Investigating the role of the solvent in the reaction mechanism, particularly in less conventional media.

These computational studies, in conjunction with experimental work, will accelerate the development of more efficient and selective reactions involving this compound.

Application in the Synthesis of Advanced Intermediates for Complex Molecular Architectures

This compound has already demonstrated its value in the synthesis of advanced intermediates for complex and biologically active molecules. A prominent example is its use in the synthesis of quinoline derivatives that act as specific agonists for Toll-like receptor 8 (TLR8), which are of interest as potential vaccine adjuvants. semanticscholar.org In this synthesis, the 4-cyanobenzyl moiety is introduced via a direct SNAr displacement reaction. semanticscholar.org

Furthermore, its utility in cobalt-catalyzed Negishi cross-coupling reactions has enabled the synthesis of a variety of diarylmethanes, which are important structural motifs in many pharmaceuticals and agrochemicals. researchgate.net

The future applications of this compound in this area are vast and could include:

Natural Product Synthesis: Employing this compound as a key building block in the total synthesis of complex natural products.

Medicinal Chemistry: Incorporating the 4-cyanobenzyl group into new drug candidates to modulate their pharmacological properties. The cyano group can serve as a handle for further functionalization or as a key interacting group with biological targets.

Materials Science: Using this compound to synthesize novel organic materials with interesting electronic or photophysical properties.

The continued exploration of this compound in the synthesis of complex molecules will undoubtedly lead to the discovery of new compounds with valuable applications.

Sustainable and Green Chemistry Approaches for Organozinc Reagent Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For reactions involving organozinc reagents like this compound, there are several opportunities to develop more environmentally benign processes.

As previously mentioned, the shift from palladium to earth-abundant metal catalysts like cobalt is a significant step towards sustainability. researchgate.net However, other green chemistry principles can also be applied:

Solvent Minimization and Alternative Solvents: While many reactions with organozinc reagents are performed in organic solvents like THF, research into performing these reactions in more environmentally friendly solvents, or even in water, is a key goal. Micellar catalysis, where reactions are carried out in water using surfactants to create hydrophobic pockets, has shown promise for Negishi-like couplings and could be extended to reactions of this compound. nih.gov

Mechanochemistry: Performing reactions under solvent-free or low-solvent conditions using mechanical force (ball milling) is another emerging green chemistry technique. Mechanochemical activation of zinc for Negishi cross-coupling reactions has been reported and could be a viable approach for reactions involving this compound, reducing solvent waste and potentially improving reaction efficiency. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The continuous synthesis of organozinc reagents and their immediate use in subsequent coupling reactions is an active area of research that could be applied to this compound to create more efficient and safer manufacturing processes. researchgate.net

By embracing these green chemistry approaches, the synthesis and application of this compound can be made more sustainable and environmentally responsible.

Q & A

Q. What are the standard synthetic protocols for preparing 4-Cyanobenzylzinc bromide, and what factors influence reaction yield?

- Methodological Answer : The synthesis typically involves transmetallation of 4-Cyanobenzyl bromide with zinc metal. Key steps include:

- Reagent Preparation : Use freshly activated zinc (e.g., via HCl etching) under inert atmosphere (argon/nitrogen) to avoid oxidation.

- Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred for stabilizing organozinc intermediates.

- Temperature Control : Reactions are conducted at 0–25°C to balance reactivity and side-product formation.

- Yield Optimization : A reported yield of 83% was achieved using stoichiometric zinc and controlled addition rates of the bromide precursor .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of volatile bromides.

- Moisture Sensitivity : Store under inert gas (argon) and avoid exposure to water, which can hydrolyze the reagent to toxic HCN .

- Spill Management : Neutralize spills with dry sand or vermiculite, followed by disposal as hazardous waste. Avoid aqueous cleanup due to reactivity .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR can confirm the presence of the cyano group (δ ~112–119 ppm) and benzyl-zinc bonding (δ ~30–40 ppm for CH-Zn) .

- Mass Spectrometry (MS) : High-resolution ESI-TOF MS detects the molecular ion peak (e.g., [M+H]) for validation .

- Elemental Analysis : Verify C, H, N, and Br content to assess purity (>98% by GC) .

Advanced Research Questions

Q. What are common side reactions when using this compound in cross-coupling reactions, and how can they be mitigated?

- Methodological Answer :

- Homocoupling : Undesired dimerization can occur via oxidative pathways. Mitigation includes using Pd catalysts (e.g., Pd(PPh)) and maintaining strict anaerobic conditions .

- Hydrolysis : The cyano group may hydrolyze to carboxylic acid under acidic conditions. Use aprotic solvents and avoid proton donors (e.g., alcohols) during workup .

- Zinc Halide Byproducts : Residual ZnBr can quench catalysts. Purify via filtration through Celite or silica gel .

Q. How does the electronic nature of the cyano group affect the reactivity of this compound in organometallic reactions?

- Methodological Answer :

- Electron-Withdrawing Effect : The cyano group reduces electron density at the benzyl position, slowing nucleophilic attack but enhancing stability during storage.

- Coupling Reactions : In Negishi couplings, the cyano group directs electrophilic partners (e.g., aryl halides) to para positions via resonance effects. Compare reactivity with non-cyanated analogs (e.g., benzylzinc bromide) to quantify electronic impacts .

Q. What computational methods are used to model the reaction pathways of this compound in catalytic cycles?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for transmetallation steps (e.g., Zn → Pd) to identify rate-limiting barriers.

- Solvent Effects : Include implicit solvation models (e.g., SMD for THF) to simulate reaction environments.

- Comparative Studies : Benchmark against experimental NMR shifts and kinetic data to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。